molecular formula C21H42O2 B077624 4,8,12,16-Tetramethylheptadecanoic acid CAS No. 10339-79-4

4,8,12,16-Tetramethylheptadecanoic acid

Cat. No. B077624
CAS RN: 10339-79-4
M. Wt: 326.6 g/mol
InChI Key: ORMFWDWAJNERRN-UHFFFAOYSA-N
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Description

4,8,12,16-Tetramethylheptadecanoic acid (TMHA) is a branched chain fatty acid that has gained significant attention in the scientific community due to its unique properties. TMHA is a synthetic fatty acid that has been used in various scientific research applications, including the study of lipid metabolism, insulin resistance, and obesity.

Scientific Research Applications

Enzymatic Reactions and Stereochemistry

The enzymatic transformations involving acids similar to 4,8,12,16-tetramethylheptadecanoic acid are of significant interest. For example, Rodriguez et al. (2002) investigated the stereochemical aspects of an enzymatic 1,4-dehydrogenation reaction, focusing on the conversion of (Z)-11-tetradecenoic acid to (E,E)-10,12-tetradecadienoic acid. This study provides insights into the mechanistic aspects of enzyme reactions involving complex fatty acids, which could be relevant for understanding the enzymatic pathways involving 4,8,12,16-tetramethylheptadecanoic acid (Rodríguez, Clapés, Camps, & Fabriàs, 2002).

Synthesis and Characterization

The synthesis and isolation of compounds structurally related to 4,8,12,16-tetramethylheptadecanoic acid are crucial for various applications. Rufai et al. (2019) demonstrated the optimization and isolation of 4,8,12,16-tetramethylheptadecan-4-olide from Deinbollia pinnata, showcasing methods for extracting and purifying complex organic molecules from natural sources (Rufai, Basar, & Sani, 2019).

Quantum Dot Enhancement

Yang‐Hsiang Chan et al. (2010) explored the use of 16-mercaptohexadecanoic acid capped CdSe quantum dots for ultrasensitive copper(II) detection. This research highlights the potential of fatty acid derivatives in enhancing the luminescence of quantum dots, which could be extrapolated to similar compounds like 4,8,12,16-tetramethylheptadecanoic acid for advanced sensing applications (Yang‐Hsiang Chan et al., 2010).

Antioxidant and Enzyme Inhibition

Compounds structurally related to 4,8,12,16-tetramethylheptadecanoic acid have been studied for their antioxidant and enzyme inhibition properties. Sokmen et al. (2014) examined the antiurease, antielastase, and antioxidant activities of monohydroxy tetradecanoic acid isomers, highlighting the potential of fatty acids in pharmaceutical and cosmetic industries (Sokmen, Hasdemir, Yusufoglu, & Yanardag, 2014).

Applications in Organic Electronics

Fatty acids and their derivatives play a role in organic electronics. Huang et al. (2011) discussed the use of perylene-3,4,9,10-tetracarboxylic acid diimides, a class of compounds that can be related to 4,8,12,16-tetramethylheptadecanoic acid, in various applications such as organic photovoltaic devices and transistors (Huang, Barlow, & Marder, 2011).

properties

CAS RN

10339-79-4

Product Name

4,8,12,16-Tetramethylheptadecanoic acid

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

4,8,12,16-tetramethylheptadecanoic acid

InChI

InChI=1S/C21H42O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21(22)23/h17-20H,6-16H2,1-5H3,(H,22,23)

InChI Key

ORMFWDWAJNERRN-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCC(=O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCC(=O)O

Other CAS RN

10339-79-4

physical_description

Solid

synonyms

4,8,12,16-tetramethylheptanoic acid
THMD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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